5-methoxy-1-(methoxymethyl)-3-[(4-methylphenyl)sulfonyl]-1H-indole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Methoxy-1-(methoxymethyl)-1H-indol-3-yl (4-methylphenyl) sulfone is an organic compound that belongs to the class of indole derivatives This compound is characterized by the presence of a methoxy group, a methoxymethyl group, and a sulfone group attached to an indole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methoxy-1-(methoxymethyl)-1H-indol-3-yl (4-methylphenyl) sulfone typically involves multiple steps. One common method includes the following steps:
Formation of the Indole Core: The indole core can be synthesized through Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.
Introduction of the Methoxy Group: The methoxy group can be introduced via methylation using methyl iodide and a base such as potassium carbonate.
Attachment of the Methoxymethyl Group: This step involves the reaction of the indole derivative with methoxymethyl chloride in the presence of a base.
Sulfone Formation: The final step involves the oxidation of the corresponding sulfide to the sulfone using an oxidizing agent such as hydrogen peroxide or m-chloroperbenzoic acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
5-Methoxy-1-(methoxymethyl)-1H-indol-3-yl (4-methylphenyl) sulfone undergoes various chemical reactions, including:
Oxidation: The sulfone group can be further oxidized under strong oxidizing conditions.
Reduction: The sulfone group can be reduced to the corresponding sulfide using reducing agents such as lithium aluminum hydride.
Substitution: The methoxy and methoxymethyl groups can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, and alcohols.
Major Products Formed
Oxidation: Further oxidized sulfone derivatives.
Reduction: Corresponding sulfide derivatives.
Substitution: Substituted indole derivatives with various functional groups.
Scientific Research Applications
5-Methoxy-1-(methoxymethyl)-1H-indol-3-yl (4-methylphenyl) sulfone has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-Methoxy-1-(methoxymethyl)-1H-indol-3-yl (4-methylphenyl) sulfone involves its interaction with specific molecular targets and pathways. The sulfone group can interact with various enzymes and proteins, potentially inhibiting their activity. The indole core can interact with biological receptors, influencing cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- 5-Methoxy-1-methyl-1H-indole-2-carbaldehyde
- 5-Methoxy-3-methyl-1H-indole-2-carbaldehyde
- 5-Methoxy-2-methyl-3-indoleacetic acid
Uniqueness
5-Methoxy-1-(methoxymethyl)-1H-indol-3-yl (4-methylphenyl) sulfone is unique due to the presence of both methoxy and methoxymethyl groups along with a sulfone group attached to the indole ring. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C18H19NO4S |
---|---|
Molecular Weight |
345.4 g/mol |
IUPAC Name |
5-methoxy-1-(methoxymethyl)-3-(4-methylphenyl)sulfonylindole |
InChI |
InChI=1S/C18H19NO4S/c1-13-4-7-15(8-5-13)24(20,21)18-11-19(12-22-2)17-9-6-14(23-3)10-16(17)18/h4-11H,12H2,1-3H3 |
InChI Key |
BSNQJOFJFCZFNR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C2=CN(C3=C2C=C(C=C3)OC)COC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.